

Application Note: Solid-Phase Peptide Synthesis Protocol for Hexapeptide-10 (Serilesine)

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|----------------------|----------------|-----------|
| Compound Name: | Hexapeptide-10 | |
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of **Hexapeptide-10**, also known as Serilesine, with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val. The methodology is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Detailed procedures for resin preparation, iterative amino acid coupling, peptide cleavage from the solid support, and subsequent purification and analysis are described. This guide is intended for researchers in biochemistry, drug development, and cosmetic science.

Introduction

Hexapeptide-10 (Sequence: Ser-Ile-Lys-Val-Ala-Val) is a synthetic peptide used as an active ingredient in cosmetic formulations.[1][2][3] It is known for its ability to improve skin firmness and elasticity by promoting the synthesis of laminin-5 and α 6-integrin, key proteins for strengthening the dermo-epidermal junction.[1][2]

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing synthetic peptides like **Hexapeptide-10**. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu strategy, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N α -protection and acid-labile groups for side-chain protection, offers a mild and efficient route for synthesis.



This application note details a standardized and reproducible protocol for the manual or automated synthesis of **Hexapeptide-10** using Fmoc-SPPS, followed by purification and analytical characterization.

Materials and Reagents

The successful synthesis of **Hexapeptide-10** requires high-quality reagents and solvents. All materials should be of peptide synthesis grade.

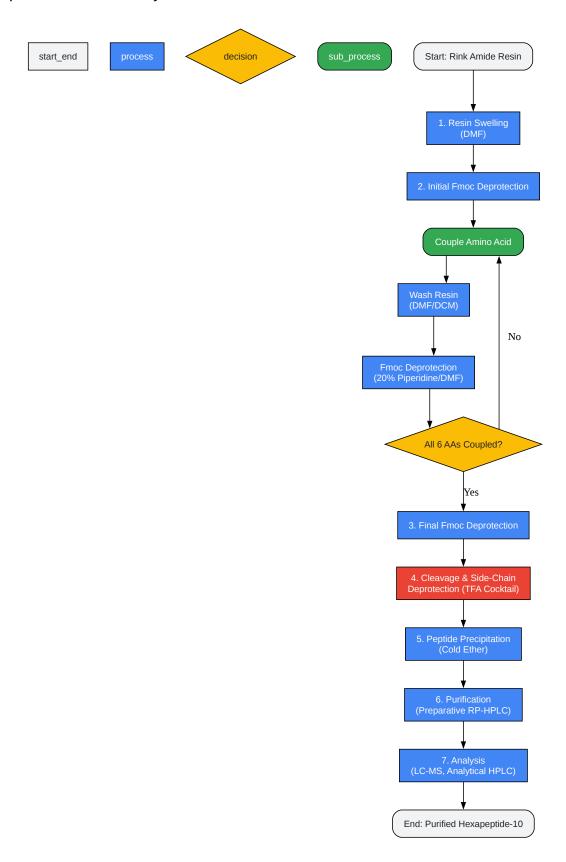


| Category | Reagent/Material | Specification |
|--|--|--|
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-Amino Acids | Fmoc-Val-OH | Side-chain unprotected |
| Fmoc-Ala-OH | Side-chain unprotected | |
| Fmoc-Lys(Boc)-OH | Boc-protected side-chain | - |
| Fmoc-Ile-OH | Side-chain unprotected | - |
| Fmoc-Ser(tBu)-OH | tBu-protected side-chain | _ |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate) | |
| HOBt (Hydroxybenzotriazole) | | |
| DIPEA (N,N'- Diisopropylethylamine) | | |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ACS grade or higher | |
| Piperidine | Reagent grade | _ |
| Diethyl Ether | Anhydrous, cold (<4°C) | _ |
| Acetonitrile (ACN) | HPLC grade | - |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent grade, >99% |
| TIS (Triisopropylsilane) | Reagent grade, >98% | |
| Deionized Water | 18 MΩ·cm | - |

Experimental Protocols Synthesis Workflow Overview



The overall process for synthesizing **Hexapeptide-10** follows a logical sequence of steps from resin preparation to final analysis.





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Caption: Automated/Manual SPPS workflow for **Hexapeptide-10** synthesis.

Step 1: Resin Preparation and Swelling

- Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
- Add DMF (10-15 mL per gram of resin) to the vessel.
- Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
- · After swelling, drain the DMF.

Step 2: Iterative Fmoc-SPPS Cycle

This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Valine) to the N-terminus (Serine). The sequence is assembled as: Val -> Ala -> Val -> Lys -> Ile -> Ser.

- a) Fmoc Deprotection:
- Add 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat with a fresh solution of 20% piperidine in DMF for an additional 10 minutes to ensure complete Fmoc removal.
- b) Washing:
- Thoroughly wash the resin to remove residual piperidine.
- Perform a sequence of washes: DMF (x3), DCM (x2), DMF (x3). Use a volume sufficient to cover the resin for each wash.
- c) Amino Acid Activation and Coupling:



- In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
- Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Optional: Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.
- d) Post-Coupling Wash:
- Drain the coupling solution.
- Wash the resin with DMF (x3) to remove excess reagents.

The following table summarizes the amino acids required for the synthesis.

| Coupling Cycle | Fmoc-Amino Acid | Side-Chain Protection |
|----------------|------------------|-----------------------|
| 1 | Fmoc-Val-OH | None |
| 2 | Fmoc-Ala-OH | None |
| 3 | Fmoc-Val-OH | None |
| 4 | Fmoc-Lys(Boc)-OH | Boc |
| 5 | Fmoc-lle-OH | None |
| 6 | Fmoc-Ser(tBu)-OH | tBu |

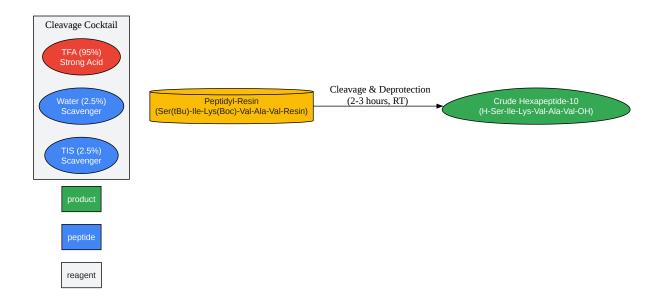
Step 3: Final Deprotection

After the final amino acid (Fmoc-Ser(tBu)-OH) is coupled, perform one last Fmoc deprotection step (Step 3.3a) to expose the N-terminal amine group. Wash the resin thoroughly as described in Step 3.3b and dry the peptidyl-resin under vacuum.



Step 4: Cleavage and Side-Chain Deprotection

The peptide is cleaved from the resin support, and the side-chain protecting groups (Boc on Lys, tBu on Ser) are simultaneously removed using a strong acidic cocktail.



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Caption: Cleavage of **Hexapeptide-10** from the solid support.

Procedure:

 Prepare the cleavage cocktail fresh: 95% TFA, 2.5% Water, 2.5% TIS. CAUTION: Prepare and use in a well-ventilated fume hood. TFA is highly corrosive.



- Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per 0.1 mmol of peptide).
- Stir the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 5: Peptide Precipitation and Isolation

- Reduce the volume of the combined filtrate by about half using a gentle stream of nitrogen.
- Add the concentrated peptide solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
- A white precipitate of the crude peptide should form immediately.
- Incubate the suspension at -20°C for at least 1 hour to maximize precipitation.
- Centrifuge the suspension (e.g., 3000 x g for 10 minutes) to pellet the peptide.
- Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under vacuum.

Step 6: Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).



| Parameter | Condition |
|----------------|--|
| Column | Preparative C18 column (e.g., 10 μ m particle size, 21.2 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-45% B over 40 minutes (example, may need optimization) |
| Flow Rate | ~15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |

Procedure:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Inject the solution onto the equilibrated preparative HPLC column.
- Collect fractions corresponding to the main product peak.
- Analyze the purity of collected fractions using analytical HPLC.
- Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Analysis and Characterization

The identity and purity of the final product must be confirmed.

Analytical RP-HPLC

Purity is assessed using an analytical C18 column with a faster gradient. The final product should exhibit a single major peak.



| Parameter | Condition |
|-----------------|--|
| Column | Analytical C18 column (e.g., 5 μm particle size, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Purity | >98% |

Mass Spectrometry

The molecular weight of the synthesized peptide is confirmed using mass spectrometry, typically ESI-MS.

| Parameter | Value |
|-------------------------------|-------------|
| Chemical Formula | C28H53N7O8 |
| Theoretical Monoisotopic Mass | 615.3956 Da |
| Theoretical Average Mass | 615.77 Da |
| Observed Mass [M+H]+ | ~616.4 Da |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of **Hexapeptide-10** using Fmoc-SPPS. The described methods for synthesis, cleavage, purification, and analysis are standard practices in peptide chemistry and should yield a high-purity final product suitable for research and development in the fields of cosmetics and dermatology. Careful execution of each step is critical for achieving optimal yield and purity.



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